![molecular formula C18H28N2O4S B4394605 4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4394605.png)
4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves complex reactions, aiming to enhance their pharmacological properties. For instance, the structure-activity relationship studies of sulfonamide analogs highlight the chemical modification strategies to improve solubility and functional optimization for therapeutic development (Mun et al., 2012). Another example is the development of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) to create an adjustable alkyne reagent for click reactions, showcasing the synthetic versatility of sulfonamide derivatives (Kaneda et al., 2017).
Molecular Structure Analysis
Investigations into the molecular structure of sulfonamide derivatives, such as through crystallographic studies, offer insights into their conformational stability and potential interaction sites for biological activity. The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, for instance, provided detailed structural information, guiding further synthetic modifications (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, influencing their chemical properties significantly. For example, the synthesis of novel benzene- and tetrafluorobenzenesulfonamide derivatives via click chemistry demonstrated the reactivity of sulfonamide groups in forming inhibitors for carbonic anhydrase isoforms (Pala et al., 2014).
properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-2-3-12-19-25(22,23)17-10-8-16(9-11-17)24-15-18(21)20-13-6-4-5-7-14-20/h8-11,19H,2-7,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYIBMQQUVFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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